4-Bromo-1-(1-ethoxyethyl)-3-iodopyrazole
CAS No.:
Cat. No.: VC13614134
Molecular Formula: C7H10BrIN2O
Molecular Weight: 344.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10BrIN2O |
|---|---|
| Molecular Weight | 344.98 g/mol |
| IUPAC Name | 4-bromo-1-(1-ethoxyethyl)-3-iodopyrazole |
| Standard InChI | InChI=1S/C7H10BrIN2O/c1-3-12-5(2)11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3 |
| Standard InChI Key | CYOWCAVVGARNBH-UHFFFAOYSA-N |
| SMILES | CCOC(C)N1C=C(C(=N1)I)Br |
| Canonical SMILES | CCOC(C)N1C=C(C(=N1)I)Br |
Introduction
Structural and Chemical Identity
4-Bromo-1-(1-ethoxyethyl)-3-iodopyrazole is a substituted pyrazole with the following features:
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Pyrazole core: A five-membered aromatic heterocycle containing two nitrogen atoms.
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Substituents:
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Bromine at position 4.
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Iodine at position 3.
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Ethoxyethyl group (CH₂CH₂OCH₂CH₃) attached to the nitrogen at position 1.
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The molecular formula is C₇H₁₀BrIN₂O, with a molecular weight of 344.98 g/mol.
Synthesis and Preparation
Synthetic Route
The compound is synthesized via N-protection of 4-bromo-3-iodo-1H-pyrazole using ethyl vinyl ether in the presence of trifluoroacetic acid (TFA) as a catalyst . Key steps include:
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Protection Reaction:
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Purification:
| Parameter | Value |
|---|---|
| Starting Material | 4-Bromo-3-iodo-1H-pyrazole |
| Reagents | Ethyl vinyl ether, TFA |
| Solvent | Dichloromethane |
| Temperature | 28–33°C |
| Yield | 77% |
Chemical Properties and Reactivity
Stability and Reactivity
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Ethoxyethyl Protection: The ethoxyethyl group stabilizes the pyrazole’s NH bond, enabling subsequent cross-coupling reactions without deprotection .
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Halogens:
Sonogashira Cross-Coupling Behavior
While 3-iodo derivatives typically undergo cross-coupling, bromine-substituted analogs (e.g., 4-bromo-3-iodo derivatives) often exhibit reduced reactivity. For example:
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4-Bromo-3-iodo-1-(1-ethoxyethyl)-1H-pyrazole (7a) showed no reaction with phenylacetylene under standard Sonogashira conditions .
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Contrast: 4-Iodo-3-nitro derivatives (e.g., 10a) formed cross-coupling products in 58% yield .
Analytical Characterization
Spectroscopic Data
Applications in Organic Synthesis
Intermediate for Heterocyclic Systems
The compound serves as a precursor for synthesizing complex heterocycles:
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Aldehyde Derivatives: Reacting with alkylmagnesium bromides (e.g., EtMgBr) yields aldehydes, though selectivity challenges exist .
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Nitro-Substituted Derivatives: Further functionalization with nitro groups enables access to pyrazolo[4,3-d] diazepinones .
Challenges in Cross-Coupling
The bromine substituent at position 4 may stifle reactivity in palladium-catalyzed reactions, limiting applications compared to iodine-rich analogs .
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